molecular formula C12H13BrClF2N B8152864 1-(3-Bromo-5-chlorobenzyl)-4,4-difluoropiperidine

1-(3-Bromo-5-chlorobenzyl)-4,4-difluoropiperidine

Cat. No.: B8152864
M. Wt: 324.59 g/mol
InChI Key: OGWUQGYCAQIHOM-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-chlorobenzyl)-4,4-difluoropiperidine is an organic compound that belongs to the class of piperidines It is characterized by the presence of a benzyl group substituted with bromine and chlorine atoms, and a piperidine ring substituted with two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-5-chlorobenzyl)-4,4-difluoropiperidine typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-5-chlorobenzyl chloride and 4,4-difluoropiperidine.

    Nucleophilic Substitution Reaction: The key step involves a nucleophilic substitution reaction where 4,4-difluoropiperidine reacts with 3-bromo-5-chlorobenzyl chloride in the presence of a base such as potassium carbonate or sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-5-chlorobenzyl)-4,4-difluoropiperidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorine atoms on the benzyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can undergo oxidation reactions to form corresponding sulfoxides or sulfones when treated with oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding reduced products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in solvents like DMF or THF.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid in solvents like dichloromethane or acetonitrile.

    Reduction: Lithium aluminum hydride, sodium borohydride in solvents like ether or ethanol.

Major Products:

    Nucleophilic Substitution: Substituted benzyl derivatives.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced piperidine derivatives.

Scientific Research Applications

1-(3-Bromo-5-chlorobenzyl)-4,4-difluoropiperidine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and liquid crystals.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Chemical Synthesis: The compound is utilized as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-chlorobenzyl)-4,4-difluoropiperidine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with receptors or enzymes in biological systems, modulating their activity.

    Pathways Involved: It can influence signaling pathways by binding to neurotransmitter receptors or inhibiting enzyme activity, leading to altered cellular responses.

Comparison with Similar Compounds

    1-(3-Bromo-5-chlorobenzyl)piperidine: Similar structure but lacks the difluorinated piperidine ring.

    1-(3-Bromo-5-chlorobenzyl)-4-fluoropiperidine: Contains only one fluorine atom on the piperidine ring.

    1-(3-Bromo-5-chlorobenzyl)-4,4-dichloropiperidine: Substituted with chlorine atoms instead of fluorine.

Uniqueness: 1-(3-Bromo-5-chlorobenzyl)-4,4-difluoropiperidine is unique due to the presence of two fluorine atoms on the piperidine ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The difluorination can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-[(3-bromo-5-chlorophenyl)methyl]-4,4-difluoropiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrClF2N/c13-10-5-9(6-11(14)7-10)8-17-3-1-12(15,16)2-4-17/h5-7H,1-4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGWUQGYCAQIHOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)CC2=CC(=CC(=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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